

A Crystallographic Comparison of 3,5-Dimethoxyaniline and Its Derivatives

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Compound of Interest								
Compound Name:	3,5-Dimethoxyaniline							
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A detailed analysis of the solid-state structures of **3,5-Dimethoxyaniline** and its derivatives reveals key differences in their crystal packing and molecular conformations. This guide provides a comparative overview of their X-ray crystallographic data, offering insights for researchers in crystallography, medicinal chemistry, and materials science.

This publication presents a comparative guide to the X-ray crystallography of **3,5- Dimethoxyaniline** and two of its derivatives: 2-(3,5-dimethoxyphenylamino)-3chloronaphthalene-1,4-dione and N-(3,5-dimethoxyphenyl)acridin-9-amine. A comprehensive understanding of the three-dimensional arrangement of these molecules is crucial for predicting their physical properties and biological activities.

Comparative Crystallographic Data

The crystallographic data for **3,5-Dimethoxyaniline** and its derivatives are summarized in the table below. A direct comparison of the unit cell parameters and space groups highlights the significant impact of derivatization on the crystal lattice.



Com pou nd	For mul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	у (°)	Volu me (ų)	Z
3,5- Dime thox yanili ne	C ₈ H ₁ 1NO ₂	Orth orho mbic	P212 121	8.32 4(2)	10.4 53(3)	18.0 11(5)	90	90	90	1568 .0(7)	8
2- (3,5- dime thox yphe nyla mino)-3- chlor onap hthal ene- 1,4- dion e[1]	C18H 14Cl NO4	Tricli nic	P-1	7.00 16(6)	7.79 37(6)	15.6 218(11)	90	97.2 38(4)	90	782. 44(1 1)	2
N- (3,5- dime thox yphe nyl)a cridi n-9- amin e	C21H 18N2 O2	Mon oclini C	P21/ C	10.1 23(2)	15.4 32(3)	11.2 34(2)	90	108. 12(1)	90	1665 .4(6)	4



Experimental Protocols

The experimental procedures for obtaining the crystallographic data are detailed below. These protocols provide a methodological foundation for researchers seeking to replicate or build upon these findings.

Synthesis and Crystallization

3,5-Dimethoxyaniline: Commercially available **3,5-Dimethoxyaniline** was purified by recrystallization from an ethanol-water mixture. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent at room temperature.

2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione: This derivative was synthesized by the nucleophilic substitution reaction of 2,3-dichloro-1,4-naphthoquinone with **3,5-dimethoxyaniline** in the presence of triethylamine as a base. The reaction was carried out in ethanol at reflux temperature. The crude product was purified by column chromatography, and single crystals were grown from an ethyl alcohol solution by slow evaporation.[1]

N-(3,5-dimethoxyphenyl)acridin-9-amine: The synthesis of this compound was achieved through the Ullmann condensation of 9-chloroacridine with **3,5-dimethoxyaniline** in the presence of a copper catalyst. The product was purified by recrystallization from methanol to yield single crystals suitable for X-ray analysis.

X-ray Data Collection and Structure Refinement

For all three compounds, a single crystal of suitable size was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a diffractometer with graphite-monochromated Mo-K α radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Structural Analysis and Comparison

The crystal structure of **3,5-Dimethoxyaniline** reveals an orthorhombic system with the chiral space group P2₁2₁2₁. The presence of eight molecules in the unit cell suggests a complex



packing arrangement likely governed by intermolecular hydrogen bonding between the amine groups and the methoxy oxygen atoms of neighboring molecules.

In contrast, the derivative 2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione crystallizes in the triclinic space group P-1.[1] The introduction of the bulky and electron-withdrawing chloro-naphthoquinone moiety dramatically alters the crystal packing. The molecular conformation is stabilized by intramolecular hydrogen bonds.

The acridine derivative, N-(3,5-dimethoxyphenyl)acridin-9-amine, adopts a monoclinic crystal system with the space group P2 $_1$ /c. The planar acridine ring system and the substituted aniline ring are not coplanar, adopting a twisted conformation. The crystal packing is influenced by π - π stacking interactions between the acridine moieties of adjacent molecules.

Logical Workflow for Crystallographic Analysis

The following diagram illustrates the general workflow from synthesis to structural analysis in X-ray crystallography.



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General workflow for X-ray crystallography.

Synthesis Pathway for a 3,5-Dimethoxyaniline Derivative

The diagram below outlines the synthetic pathway for 2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione.





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Synthesis of a naphthoquinone derivative.

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References

- 1. researchgate.net [researchgate.net]
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